3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid is a synthetic amino acid derivative featuring three key structural components:
- Fmoc protecting group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus provides temporary protection during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions .
- Carboxylic acid: The C-terminal carboxylic acid facilitates peptide bond formation or conjugation to other molecules.
This compound is primarily utilized in peptide and peptidomimetic synthesis, particularly in designing ligands for biological targets such as G protein-coupled receptors (GPCRs) or enzymes . Its biphenylmethyl side chain may confer unique binding properties compared to natural amino acids.
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFGGIURIPOBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the protection of amino acids using the Fmoc group. The Arndt-Eistert protocol is often employed, starting from commercially available N-Fmoc-protected α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using automated peptide synthesizers, which can handle the complex sequence of reactions required to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Neuroprotective Agents
Research indicates that L-Norvaline derivatives can function as neuroprotective agents. For instance, certain derivatives have been studied for their ability to inhibit PSD-95 (postsynaptic density protein 95), which plays a crucial role in synaptic signaling and plasticity. This inhibition could potentially lead to therapeutic strategies for neurodegenerative diseases .
Anticancer Activity
Preliminary studies suggest that L-Norvaline and its derivatives may exhibit anticancer properties. The mechanism involves the modulation of nitric oxide synthase activity and the induction of apoptosis in cancer cells. Further research is required to establish the efficacy and safety of these compounds in clinical settings.
Chiral Separation Techniques
L-Norvaline is employed in chiral separation processes due to its enantiomerically pure nature. It has been utilized in the development of chiral stationary phases for liquid chromatography, enhancing the separation of racemic mixtures into their individual enantiomers .
Enzyme Inhibition
L-Norvaline acts as an inhibitor of arginase, an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine. The inhibition of arginase can enhance nitric oxide production from arginine, making L-Norvaline a candidate for therapies aimed at conditions such as cardiovascular diseases .
Amino Acid Supplementation
In the field of nutrition and dietary supplements, L-Norvaline is used to support muscle growth and recovery due to its role as a branched-chain amino acid (BCAA). It is believed to reduce muscle fatigue during exercise by promoting better blood flow and nutrient delivery .
Polymer Chemistry
L-Norvaline has been incorporated into polymer matrices to enhance their mechanical properties. Its ability to form strong intermolecular interactions contributes to improved tensile strength and elasticity in polymer blends .
Nanotechnology
In nanomaterials research, L-Norvaline has been explored as a stabilizing agent for nanoparticles. Its chiral nature can influence the optical properties of nanomaterials, making it valuable for applications in photonics and optoelectronics .
Case Studies
Mechanism of Action
The mechanism of action for 2-({[1,1’-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then deprotected under mild basic conditions, allowing the synthesis to proceed.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Aromatic vs. Aliphatic Groups: The biphenylmethyl group in the target compound enhances hydrophobicity compared to aliphatic analogs like 2-methylpentanoic acid derivatives (e.g., CAS 123622-48-0) . This property is critical for membrane permeability in drug candidates .
- Electron-Withdrawing Groups : The 4-nitrophenyl substituent in increases electrophilicity, making the compound reactive in coupling reactions, whereas electron-donating groups (e.g., methoxy in ) stabilize intermediates during photodegradation .
- Chiral Centers : Enantiomers such as (R)- and (S)-4-chlorophenyl derivatives () exhibit distinct biological activities due to stereospecific interactions with targets like viral proteases .
Research Findings and Case Studies
- Peptidomimetic Design: The biphenylmethyl-containing target compound was used to develop β-arrestin-biased ligands for metabotropic glutamate receptors, showing improved intracellular trafficking compared to natural amino acids .
- Photocaging Applications : The 4,5-dimethoxy-2-nitrophenyl analog () enabled light-controlled release of neuropeptides, with a half-life of <10 seconds under UV irradiation .
- Antiviral Potency : Analogs of HY-W010984 exhibited EC₅₀ values <1 µM against HIV-1, attributed to optimized aryl interactions with viral envelope proteins .
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid, often referred to as a fluorenyl derivative, is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H25NO4
- Molecular Weight : 399.46 g/mol
- CAS Number : 1366459-54-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with hydrophobic pockets in proteins. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways.
1. Antimicrobial Activity
Research has indicated that fluorenyl derivatives exhibit significant antimicrobial properties. Studies have shown that modifications to the fluorenyl structure can enhance antibacterial efficacy against various pathogens.
2. Neuroprotective Effects
Certain analogs of fluorenyl compounds have been investigated for their neuroprotective effects. They may exert protective roles in neurodegenerative diseases by modulating oxidative stress and apoptosis pathways.
3. Anti-inflammatory Properties
Fluorenyl derivatives have demonstrated the ability to modulate inflammatory responses. They can influence cytokine production and immune cell activation, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
Several studies have focused on the biological activity of fluorenyl derivatives, providing insights into their mechanisms and potential applications:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various fluorenyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting strong antimicrobial potential.
Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, a fluorenyl derivative was administered to assess neuroprotective effects. The compound significantly reduced amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests.
Study 3: Inhibition of Inflammatory Cytokines
A recent investigation assessed the impact of a specific fluorenyl derivative on cytokine release from activated macrophages. The compound was found to reduce the levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by up to 70% at concentrations of 25 µM.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 399.46 g/mol |
| CAS Number | 1366459-54-2 |
| Antimicrobial MIC | ≤10 µg/mL |
| Neuroprotection Dose | 5 mg/kg (in vivo) |
| Cytokine Inhibition | Up to 70% reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
